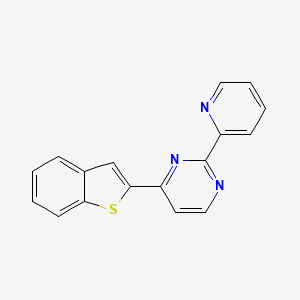

4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine

Description

4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine is a heterocyclic compound that features a benzothiophene moiety fused to a pyridine and pyrimidine ring

Properties

IUPAC Name |

4-(1-benzothiophen-2-yl)-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3S/c1-2-7-15-12(5-1)11-16(21-15)13-8-10-19-17(20-13)14-6-3-4-9-18-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSGBJHEGZOYPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine typically involves the following steps:

Formation of Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

Pyridine and Pyrimidine Ring Formation: The pyridine and pyrimidine rings are usually constructed through condensation reactions involving suitable precursors such as 2-aminopyridine and a diketone.

Coupling Reactions: The final step involves coupling the benzothiophene moiety with the pyridine and pyrimidine rings under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Structural Characteristics

The compound consists of a benzothiophene moiety fused with pyridine and pyrimidine rings, which endows it with distinct electronic and steric properties. These characteristics are crucial for its interaction with biological targets and its utility in material applications.

Medicinal Chemistry

4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine has shown promise as a pharmacophore in drug design, particularly in targeting specific biological pathways. Its unique structure allows for interactions with various enzymes and receptors, potentially leading to therapeutic effects.

- Antiviral Activity : The compound's derivatives have been evaluated for antiviral properties against several viruses, including herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). For instance, novel derivatives exhibited significant viral reduction rates compared to standard antiviral agents like acyclovir .

- Cancer Research : The compound's structural analogs have been investigated for their ability to inhibit receptor tyrosine kinases associated with various cancers, such as gastrointestinal stromal tumors. Inhibitors targeting c-KIT mutations have shown potential in treating these malignancies .

Materials Science

In materials science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

| Application | Description |

|---|---|

| Organic Semiconductors | Used in the formulation of materials for electronic devices. |

| Light-Emitting Diodes | Contributes to the efficiency and performance of LEDs. |

Biological Studies

The compound has been investigated for its interactions with biological macromolecules, including proteins and nucleic acids. Understanding these interactions is vital for elucidating its mechanism of action and potential therapeutic applications.

- Mechanism of Action : The compound interacts with molecular targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, which can modulate biological pathways.

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

- Antiviral Efficacy : A study demonstrated that certain derivatives reduced HSV-1 viral plaques by over 70%, showcasing their potential as antiviral agents .

- Cancer Inhibition : Research on c-KIT inhibitors indicated that modifications to the pyrimidine structure enhanced binding affinity and selectivity against mutated forms of the kinase, suggesting a pathway for targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

- 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)quinoline

- 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)benzimidazole

Uniqueness

4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine is unique due to its specific combination of benzothiophene, pyridine, and pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure combines a benzothiophene moiety with pyridine and pyrimidine rings, which may contribute to its interactions with various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Formation of the Benzothiophene Moiety : This can be achieved through cyclization reactions involving thiophene derivatives.

- Pyridine and Pyrimidine Ring Construction : These rings are generally formed via condensation reactions using precursors like 2-aminopyridine.

- Coupling Reactions : The final step often involves palladium-catalyzed cross-coupling to link the benzothiophene with the pyridine and pyrimidine structures.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

- Hydrogen Bonding : Interactions with amino acids in the active sites of proteins.

- Hydrophobic Interactions : Stabilizing binding through non-polar regions.

- π-π Stacking : Contributing to binding affinity through aromatic interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation effectively. The compound's structure suggests potential activity against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers, with IC50 values indicating effective growth inhibition .

Kinase Inhibition

Recent studies have identified this compound as a potential inhibitor of kinases involved in cancer progression. For example, it was found to have an IC50 value of approximately 236 nM against PfPK6, a kinase implicated in malaria, suggesting its utility in targeting similar pathways in cancer biology .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)quinoline | Quinoline derivative | Moderate anticancer activity |

| 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)benzimidazole | Benzimidazole derivative | Antimicrobial properties |

This table highlights how variations in the aromatic ring systems can influence biological activity, particularly in terms of anticancer efficacy.

Case Studies and Research Findings

Several case studies have explored the biological implications of compounds similar to this compound:

- Antimalarial Activity : A study demonstrated that modifications at the 4-position of the pyrimidine ring could enhance inhibitory activity against plasmodial kinases, indicating that similar structural features may optimize efficacy against malaria .

- Antioxidant Properties : Another research effort highlighted the antioxidant capabilities of pyrimidine derivatives, suggesting that such compounds could mitigate oxidative stress in cancer cells, thereby enhancing therapeutic outcomes .

- Cytotoxicity Studies : In vitro assays have shown varying degrees of cytotoxicity across different cell lines, reinforcing the need for structure-activity relationship (SAR) studies to optimize these compounds for therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1-benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine, and what critical reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyrimidine intermediates and benzothiophene/aryl boronic acids. Key parameters include:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand-to-metal ratio optimized for stability.

- Solvent : Use anhydrous DMF or THF under inert atmosphere to prevent side reactions.

- Temperature : Controlled heating (80–110°C) to balance reaction rate and decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

- Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometry of boronic acid derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and aromatic proton coupling patterns.

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, dihedral angles, and π-π stacking interactions (e.g., pyridinyl vs. benzothiophene orientation). Crystallization in ethanol/water mixtures often yields suitable crystals .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's interactions with biological targets such as kinases or receptors?

- Methodological Answer :

- Target Selection : Prioritize kinases/receptors with conserved ATP-binding pockets (e.g., EGFR, JAK2) based on structural homology to pyrimidine-based inhibitors.

- Binding Assays :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.

- Cellular Assays : Dose-dependent inhibition studies (IC₅₀) in cancer cell lines, paired with Western blotting to assess downstream signaling .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding the compound's reactivity or binding affinities?

- Methodological Answer :

- Hybrid QM/MM Simulations : Combine quantum mechanics (DFT for electronic structure) and molecular mechanics (force fields for protein dynamics) to refine docking poses.

- Free-Energy Perturbation (FEP) : Calculate relative binding free energies to validate discrepancies in SAR studies.

- Experimental Validation : Synthesize analogs with modified substituents (e.g., pyridinyl → pyrazinyl) to test computational predictions .

Q. How should adsorption and surface reactivity studies be structured to understand the compound's behavior in heterogeneous catalysis or material science applications?

- Methodological Answer :

- Surface Preparation : Functionalize silica or metal-oxide surfaces (e.g., TiO₂) with self-assembled monolayers (SAMs) to mimic catalytic interfaces.

- Adsorption Isotherms : Use quartz crystal microbalance (QCM) or ellipsometry to measure adsorption kinetics under varying pH/temperature.

- Microspectroscopic Imaging : Confocal Raman or AFM-IR mapping to spatially resolve surface-bound compound reactivity and degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.